molecular formula C22H28N2O2S B109409 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol CAS No. 34770-77-9

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol

Cat. No. B109409
CAS RN: 34770-77-9
M. Wt: 384.5 g/mol
InChI Key: QLLPMKXGTXHYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, also known as M100907, is a selective antagonist for the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.

Mechanism Of Action

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol acts as a competitive antagonist at the 5-HT2A receptor, blocking the binding of serotonin and other agonists to the receptor. This leads to a decrease in the activation of downstream signaling pathways, which are involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a higher affinity and selectivity for the 5-HT2A receptor than other commonly used antipsychotic drugs.

Biochemical And Physiological Effects

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and protein synthesis. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which are involved in the regulation of motivation and reward. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages And Limitations For Lab Experiments

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, there are also limitations to the use of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including its relatively low solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including the development of more stable and soluble analogs, the exploration of its potential therapeutic applications in other psychiatric disorders, and the elucidation of its mechanism of action at the molecular and cellular levels. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol in humans.

Synthesis Methods

The synthesis of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol involves several steps, including the preparation of the dibenzothiepin intermediate, followed by the introduction of the piperazine and propanol groups. The final product is obtained through purification and crystallization. The synthesis process has been optimized to yield high purity and yield of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol.

Scientific Research Applications

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders. It has been shown to have high affinity and selectivity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have antipsychotic, antidepressant, anxiolytic, and anti-addictive effects in animal models and clinical trials.

properties

CAS RN

34770-77-9

Product Name

4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

3-[4-(3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C22H28N2O2S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3

InChI Key

QLLPMKXGTXHYPG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO

Origin of Product

United States

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